2-Buten-1-one, 2-amino-1-phenyl- 2-Buten-1-one, 2-amino-1-phenyl-
Brand Name: Vulcanchem
CAS No.: 115975-53-6
VCID: VC0219269
InChI:
SMILES:
Molecular Formula: C10H11NO
Molecular Weight: 0

2-Buten-1-one, 2-amino-1-phenyl-

CAS No.: 115975-53-6

Cat. No.: VC0219269

Molecular Formula: C10H11NO

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

2-Buten-1-one,  2-amino-1-phenyl- - 115975-53-6

Specification

CAS No. 115975-53-6
Molecular Formula C10H11NO
Molecular Weight 0

Introduction

Chemical Structure and Nomenclature

Structural Identification

2-Buten-1-one, 2-amino-1-phenyl- represents a phenyl ketone derivative with a 4-carbon chain containing a double bond and an amino group at the second carbon position. This structure differentiates it from the more commonly documented 3-amino-1-phenyl isomer. The molecular arrangement consists of a phenyl group attached to a carbonyl group, which is connected to a butene chain with an amino group substitution.

Isomeric Variants

The compound belongs to a family of amino-substituted phenyl butanones. A closely related isomer is 2-Buten-1-one, 3-amino-1-phenyl- (also known as 3-amino-1-phenylbut-2-en-1-one), which features the amino group at the third carbon position rather than the second . Another structural relative is 2-Amino-1-phenyl-1-butanone, which lacks the double bond characteristic of the butene structure .

Physical and Chemical Properties

Physical Characteristics

While specific data for 2-amino-1-phenyl-2-buten-1-one is limited, properties can be estimated based on similar compounds. The 3-amino isomer exists as a solid with specific physical properties . From structurally related compounds, we can infer potential physical characteristics.

PropertyValueUnitReference
Molecular Weight~161.20g/molInferred from isomeric variant
Density~1.067g/cm³Estimated from related structure
Boiling Point>260°CEstimated from similar compounds
Melting PointTo be determined°C
Flash Point~113°CEstimated from similar structures

Spectroscopic Properties

Spectroscopic data would be valuable for precise identification and characterization of this compound. Related phenylbutanone derivatives typically display characteristic infrared absorption bands for the carbonyl group, amino functionality, and aromatic rings. The 3-amino isomer has been characterized through crystallographic studies as mentioned in thermochemical investigations .

Thermodynamic Properties

Thermodynamic data for closely related structures provides insight into potential properties of the 2-amino variant. For the 3-amino isomer, the enthalpy of sublimation (ΔₛᵤₕH°) has been reported as 26.15 ± 0.50 kcal/mol .

Synthesis Methods and Reactions

Chemical Reactivity

Amino-substituted phenyl ketones typically exhibit reactivity patterns associated with:

  • The nucleophilic amino group

  • The electrophilic carbonyl functionality

  • The conjugated system involving the double bond

  • The aromatic phenyl ring

These functional groups enable various transformation possibilities including condensation reactions, reductions, oxidations, and nucleophilic additions.

Applications and Significance

Chemical Intermediates

Compounds with this structural framework often serve as valuable intermediates in organic synthesis, particularly for the construction of:

  • Heterocyclic compounds

  • Modified chalcones

  • β-amino ketone derivatives

  • Potential building blocks for more complex bioactive molecules

Research Applications

The thermochemical and crystallographic properties of related compounds like the 3-amino variant have been studied to understand fundamental aspects of molecular structure and energetics . Similar investigations for the 2-amino isomer would contribute to the broader understanding of structure-property relationships in this class of compounds.

Comparative Analysis with Related Compounds

Structural Comparison

The positioning of the amino group at C-2 versus C-3 represents a significant structural difference that would affect the compound's properties. In the 3-amino isomer, the amino group is conjugated with both the carbonyl and the double bond, creating a specific electronic environment. In contrast, the 2-amino positioning would create a different electronic distribution and potentially different chemical behavior.

CompoundAmino PositionDouble BondMolecular WeightProperties
2-Buten-1-one, 2-amino-1-phenyl-C-2C=C between C-2 and C-3~161.20 g/molTarget compound
2-Buten-1-one, 3-amino-1-phenyl-C-3C=C between C-2 and C-3161.20 g/molWell-documented
2-Amino-1-phenyl-1-butanoneC-2None (saturated)163.22 g/molNo double bond
1-Phenyl-2-buten-1-oneNoneC=C between C-2 and C-3146.19 g/molNo amino group

Property Differences

PropertyValueUnit
Gibbs free energy of formation (ΔfG°)97.03kJ/mol
Enthalpy of formation (ΔfH° gas)-8.56kJ/mol
Enthalpy of fusion (ΔfusH°)17.50kJ/mol
Enthalpy of vaporization (ΔvapH°)46.83kJ/mol
LogP octanol/water2.445

These values from Joback calculations provide insight into the base structure's properties before amino substitution.

Research Methods for Further Characterization

Analytical Techniques

Further characterization of 2-Buten-1-one, 2-amino-1-phenyl- would benefit from:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight verification

  • Infrared spectroscopy for functional group identification

  • X-ray crystallography for absolute structural determination

  • Thermal analysis methods (DSC, TGA) for thermodynamic properties

Computational Approaches

Computational chemistry methods could predict properties in the absence of experimental data:

  • Molecular orbital calculations for electronic properties

  • Molecular dynamics simulations for conformational analysis

  • Predictive models for physicochemical properties based on structural features

  • Quantitative structure-property relationship (QSPR) studies

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